molecular formula C10H17N B1466732 3-Cyclopentyl-2,2-dimethylpropanenitrile CAS No. 1495301-40-0

3-Cyclopentyl-2,2-dimethylpropanenitrile

Cat. No.: B1466732
CAS No.: 1495301-40-0
M. Wt: 151.25 g/mol
InChI Key: NNDSSHMFRDCZGU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2-dimethylpropanenitrile is a chemical compound belonging to the class of nitriles. It has the molecular formula C11H19N and is characterized by a cyclopentyl group attached to a 2,2-dimethylpropanenitrile moiety. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-2,2-dimethylpropanenitrile typically involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanenitrile under controlled conditions. The reaction is usually carried out in anhydrous ether as a solvent, and the temperature is maintained at around -78°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-2,2-dimethylpropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid.

  • Reduction: The reduction of the nitrile group yields the corresponding amine.

  • Substitution: The substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopentyl-2,2-dimethylpropanenitrile has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds.

  • Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclopentyl-2,2-dimethylpropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

3-Cyclopentyl-2,2-dimethylpropanenitrile is similar to other nitriles and cyclopentyl derivatives, but it has unique properties that distinguish it from these compounds. Some similar compounds include:

  • 2,2-Dimethyl-3-phenylpropanenitrile: This compound has a phenyl group instead of a cyclopentyl group.

  • 3-Cyclopentyl-2-propylpropanenitrile: This compound has a propyl group instead of a 2,2-dimethyl group.

Properties

IUPAC Name

3-cyclopentyl-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDSSHMFRDCZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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